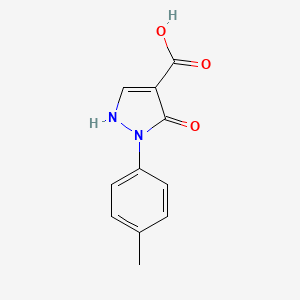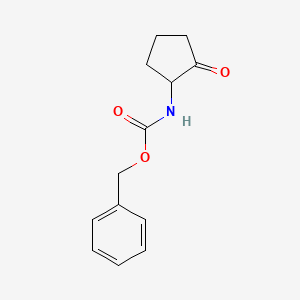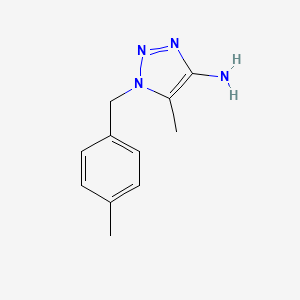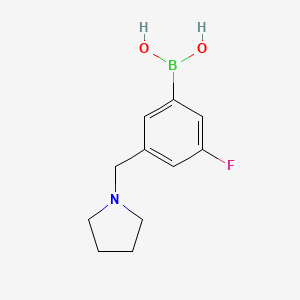
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , also known by its chemical formula C₁₀H₈N₂O₃ , is a heterocyclic compound. It contains a pyrazole ring with a carboxylic acid functional group and a hydroxyl group attached to the pyrazole core. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it’s essential to explore literature sources to understand the synthetic pathways employed by researchers.
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid consists of the following components:
- A pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).
- A carboxylic acid group (-COOH) attached to one of the carbon atoms in the pyrazole ring.
- A hydroxyl group (-OH) attached to another carbon atom in the pyrazole ring.
- A phenyl group (4-methylphenyl) linked to the pyrazole ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons in acid-base reactions.
- Substitution Reactions : The phenyl group can undergo substitution reactions (e.g., halogenation, nitration).
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Investigating its solubility in various solvents is crucial for formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Evaluate the toxicity profile through animal studies and in vitro assays.
- Handling Precautions : Researchers should handle this compound with care, following safety guidelines.
- Environmental Impact : Consider its environmental persistence and potential effects.
Direcciones Futuras
Future research on 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFLLBEAZFEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)


![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)


![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)





